3-iodo-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The iodine atom at the 3-position of the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research .
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been associated with a variety of biomedical applications .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can present two isomeric structures: 1h- and 2h-isomers . The N1 substituted isomers present aromatic circulation in both rings, thanks to the double bond that can be drawn in the fusion of both rings .
Biochemical Pathways
The broader family of pyrazolo[3,4-b]pyridines has been associated with various biomedical applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds in the pyrazolo[3,4-b]pyridine family have been associated with various biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of 5-amino-1-phenylpyrazole with an unsaturated ketone in the presence of a catalyst such as zirconium tetrachloride. The ketones are often prepared using a stabilized ylide-facilitated Wittig reaction . Another method involves refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved .
Chemical Reactions Analysis
Types of Reactions
3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as boronic acids.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less frequently documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include boronic acids and palladium catalysts, often under Suzuki coupling conditions.
Oxidation and Reduction Reactions: Specific reagents and conditions vary, but common oxidizing agents include peroxides and reducing agents include hydrides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with boronic acids can yield various aryl-substituted pyrazolopyridines .
Scientific Research Applications
3-iodo-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the iodine atom at the 3-position, which affects its reactivity and biological activity.
2H-pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms and chemical properties.
3-chloro-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity patterns.
Uniqueness
The presence of the iodine atom in 3-iodo-1H-pyrazolo[3,4-b]pyridine imparts unique electronic and steric properties, making it more reactive in certain substitution reactions and potentially more effective as a kinase inhibitor compared to its non-iodinated counterparts .
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXAGVKIICJXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554904 | |
Record name | 3-Iodo-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117007-52-0 | |
Record name | 3-Iodo-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural significance of 3-Iodo-1H-pyrazolo[3,4-b]pyridine?
A: this compound is characterized by its planar structure. The pyridine and pyrazole rings within the molecule are essentially coplanar, with a dihedral angle of only 0.82° observed between them []. This planarity can influence its interactions with other molecules and its binding affinity to biological targets.
Q2: How does this compound interact with other molecules in its crystal structure?
A: The crystal structure of this compound reveals interesting intermolecular interactions. Pairs of molecules form inversion dimers through N—H⋯N hydrogen bonds. Additionally, C—I⋯N halogen bonds link these dimers into zigzag chains that run parallel to the b-axis of the crystal lattice []. Further contributing to the crystal packing are π–π stacking interactions observed along the (110) plane.
Q3: Can this compound be used as a building block for synthesizing other compounds with potential biological activity?
A: Yes, this compound is a versatile starting material in organic synthesis. For instance, it serves as a key intermediate in the synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride [, ], a precursor to Riociguat, a drug used in the treatment of thromboembolic disease. Its iodine atom can be readily substituted, allowing for the introduction of various functional groups and the creation of diverse chemical libraries.
Q4: What biological activities have been explored using derivatives of this compound?
A: Researchers have synthesized a series of novel compounds by linking various sulfonamide derivatives to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine []. These compounds were evaluated for their antibacterial and antioxidant properties. Notably, several compounds exhibited promising activity against both Gram-positive and Gram-negative bacterial strains, surpassing the potency of the standard drug streptomycin in some cases. Additionally, significant antioxidant activity was observed in several derivatives, highlighting the potential of this chemical scaffold for developing new therapeutic agents.
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